5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1781587-23-2
VCID: VC3106274
InChI: InChI=1S/C10H15N3O/c1-2-7(3-1)10-12-9(13-14-10)8-4-5-11-6-8/h7-8,11H,1-6H2
SMILES: C1CC(C1)C2=NC(=NO2)C3CCNC3
Molecular Formula: C10H15N3O
Molecular Weight: 193.25 g/mol

5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

CAS No.: 1781587-23-2

Cat. No.: VC3106274

Molecular Formula: C10H15N3O

Molecular Weight: 193.25 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole - 1781587-23-2

Specification

CAS No. 1781587-23-2
Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
IUPAC Name 5-cyclobutyl-3-pyrrolidin-3-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H15N3O/c1-2-7(3-1)10-12-9(13-14-10)8-4-5-11-6-8/h7-8,11H,1-6H2
Standard InChI Key ANUWUVACIIGCLN-UHFFFAOYSA-N
SMILES C1CC(C1)C2=NC(=NO2)C3CCNC3
Canonical SMILES C1CC(C1)C2=NC(=NO2)C3CCNC3

Introduction

5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure and potential pharmacological applications. This compound belongs to the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antidiabetic properties. The specific arrangement of cyclobutyl and pyrrolidinyl groups enhances its interaction with biological targets.

Synthesis of 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Formation of the Oxadiazole Ring: The initial step often involves the reaction between hydrazine derivatives and carboxylic acids or their derivatives to form the oxadiazole framework.

  • Cyclobutyl Group Introduction: The cyclobutyl moiety can be introduced via cyclization reactions or by using cyclobutane derivatives in the reaction mixture.

  • Pyrrolidine Attachment: The final step usually involves attaching the pyrrolidine group through nucleophilic substitution or coupling reactions.

Biological Activities

Research indicates that compounds similar to 5-Cyclobutyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole exhibit a range of biological activities:

  • Antidiabetic Effects: Studies have shown that oxadiazole derivatives can inhibit DPP-IV (Dipeptidyl Peptidase IV), an enzyme involved in glucose metabolism, leading to lower blood glucose levels in diabetic models .

  • Analgesic Properties: Some derivatives have demonstrated significant analgesic effects in animal models, suggesting potential use in pain management .

Research Findings

Recent studies have focused on the pharmacological evaluation of oxadiazole derivatives:

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